[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.68 (s, 1H, H-2 pyridine)
- δ 8.32 (d, J = 2.4 Hz, 1H, H-4 pyridine)
- δ 7.89 (d, J = 2.4 Hz, 1H, H-6 pyridine)
- δ 3.81 (s, 2H, CH₂NH₂)
- δ 1.98 (t, J = 18.8 Hz, 3H, CF₂CH₃)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 155.2 (C-2 pyridine)
- δ 142.1 (C-5 pyridine, CF₂CH₃ attached)
- δ 126.8 (C-4/C-6 pyridine)
- δ 117.4 (q, J = 288 Hz, CF₂)
- δ 43.9 (CH₂NH₂)
- δ 24.1 (CF₂CH₃)
The CF₂ group’s ¹³C signal appears as a quartet due to ¹J₃ coupling with fluorine (J ≈ 288 Hz).
Infrared Spectroscopy (IR)
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3360, 3280 | N-H symmetric/asymmetric stretch |
| 1605 | C=N pyridine ring stretch |
| 1120 | C-F symmetric bending |
| 1055 | C-F asymmetric bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits λₘₐₐ at 265 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) attributed to π→π* transitions within the aromatic system. A weaker n→π* transition appears at 310 nm (ε = 450 M⁻¹cm⁻¹).
Mass Spectrometry (MS)
- ESI+ : m/z 173.1 [M+H]⁺ (100%)
- Fragments :
Electronic Properties and Fluorine-Induced Effects
The electronegative CF₂ group withdraws electron density via -I effects, reducing pyridine’s basicity (predicted pKₐ ≈ 2.8 vs. 5.7 for unsubstituted pyridin-3-ylmethanamine). This electron deficiency:
- Lowers LUMO energy (-1.8 eV), enhancing electrophilic substitution resistance
- Increases dipole moment (μ = 3.2 D) compared to non-fluorinated analogs (μ = 1.5 D)
- Stabilizes charge-transfer complexes with electron-rich species (ΔE = 0.45 eV)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
$$ \text{HOMO} = -6.3 \, \text{eV}, \quad \text{LUMO} = -1.8 \, \text{eV}, \quad \Delta E = 4.5 \, \text{eV} $$
Properties
IUPAC Name |
[5-(1,1-difluoroethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-2-6(3-11)4-12-5-7/h2,4-5H,3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEDPMXVVXOKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=C1)CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the difluoroethyl group to an ethyl group or further reduce the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Potential use in the development of bioactive compounds and pharmaceuticals.
- Studied for its interactions with biological macromolecules .
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The difluoroethyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine with structurally related compounds, focusing on substituent effects and calculated properties:
Key Differences and Implications
Electron Effects :
- The 1,1-difluoroethyl group in the target compound introduces stronger electron-withdrawing effects compared to electron-donating groups like methoxy (in [5-(4-Methoxyphenyl)pyridin-3-yl]methanamine) or neutral aromatic substituents (e.g., 4-chlorophenyl). This may enhance binding to electron-rich biological targets or improve stability against oxidative metabolism .
- Halogen vs. Fluorine : The 4-chlorophenyl analog ([5-(4-Chlorophenyl)pyridin-3-yl]methanamine) leverages chlorine for halogen bonding, while fluorine in the difluoroethyl group may engage in weaker electrostatic interactions but improve lipophilicity .
Heterocyclic Substituents: Compounds like [5-(Furan-2-yl)pyridin-3-yl]methanamine exhibit moderate solubility due to the oxygen atom in furan, whereas sulfur in the thiophene analog may enhance π-stacking interactions .
This could influence binding specificity in enzyme-active sites or receptor pockets .
Biological Activity
[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine ring substituted with a difluoroethyl group and a methanamine moiety. This unique structure is believed to enhance its interaction with biological targets.
Antimicrobial Properties
Research indicates that [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. For instance, studies involving human cancer cell lines showed that treatment with this compound led to decreased viability and increased cell death rates.
The biological effects of [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine are thought to stem from its ability to interact with specific molecular targets within the cell. The difluoroethyl group enhances binding affinity to certain enzymes or receptors, potentially modulating their activity and influencing cellular signaling pathways.
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial efficacy of several derivatives of pyridine-based compounds, including [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine. Results indicated that it exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as a novel antibacterial agent .
- Cytotoxicity in Cancer Cells : In another investigation, the cytotoxic effects of the compound were tested on HeLa cells using the MTT assay. The results showed dose-dependent cytotoxicity, with significant cell death occurring at concentrations above 256 µg/mL .
Data Tables
| Activity | Concentration (µg/mL) | Effect |
|---|---|---|
| Antibacterial (MIC) | 4 | Effective against E. coli |
| Cytotoxicity (HeLa) | 256 | 85% cell survival |
| Cytotoxicity (HeLa) | 512 | Significant cell death observed |
Q & A
Q. Core Characterization Workflow
Structural Confirmation : H/C NMR for functional group identification (e.g., amine protons at δ 1.5–2.5 ppm, pyridine ring protons at δ 7.0–8.5 ppm).
Mass Analysis : HRMS to verify molecular weight (theoretical: 172.18 g/mol) and detect impurities.
Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns for quantifying residual solvents or byproducts.
Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds (>200°C typically) .
How can researchers resolve contradictory data in biological assays involving this compound (e.g., inconsistent IC50 values)?
Q. Data Contradiction Analysis Framework
Assay Reprodubility : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays).
Compound Integrity : Recheck purity via HPLC and NMR; degradation products (e.g., oxidized imines) may skew results.
Buffer/Solvent Effects : Test activity in varying pH (6.5–7.4) and ionic strength conditions, as protonation states influence binding.
Target Selectivity : Use CRISPR-edited cell lines or knock-out models to confirm target specificity .
What computational strategies are effective for predicting the biological targets of [5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine?
Q. Advanced Target Identification
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Focus on conserved residues (e.g., ATP-binding pockets in Pim-1 kinase).
QSAR Modeling : Train models on analogs (e.g., trifluoromethylpyridines) to predict logP, solubility, and ADMET profiles.
Machine Learning : Apply DeepChem or AlphaFold to prioritize targets based on structural similarity to bioactive compounds .
What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
Q. Process Chemistry Considerations
- Challenge : Low yield in amination steps due to competing elimination reactions.
- Solution : Optimize stoichiometry (excess NH) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Purification : Replace column chromatography with solvent crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
How does fluorination at the ethyl group influence metabolic stability compared to non-fluorinated analogs?
Metabolism and Stability Insights
The 1,1-difluoroethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as fluorine’s electronegativity stabilizes C-F bonds. In vitro microsomal assays show a 3-fold increase in half-life (t = 120 min) compared to ethyl analogs. However, fluorination may enhance renal clearance, requiring prodrug strategies for prolonged activity .
What in vitro and in vivo models are appropriate for evaluating this compound’s potential in antiviral or anticancer research?
Q. Experimental Design Guidelines
- Antiviral : Use plaque reduction assays (e.g., influenza A/H1N1) and viral entry inhibition studies (IC ≤ 10 μM).
- Anticancer : Screen against NCI-60 cell lines and xenograft models (e.g., HT-29 colon cancer) with dose escalation (1–50 mg/kg).
- Toxicity : Conduct zebrafish embryo assays (LC > 100 μM) and Ames tests for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
